
1-(2-((2-Aminoethyl)amino)ethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H18N3 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a pyrrolidin-1-ylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of ethane-1,2-diamine attacks the electrophilic carbon of 2-chloroethylpyrrolidine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with two primary amine groups.
N,N-dimethylethylenediamine: A derivative with two methyl groups attached to the nitrogen atoms.
N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine: Unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
Uniqueness
N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine is unique due to its structural features, which include a pyrrolidine ring and two amine groups
Propriétés
Numéro CAS |
6258-05-5 |
|---|---|
Formule moléculaire |
C8H19N3 |
Poids moléculaire |
157.26 g/mol |
Nom IUPAC |
N'-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H19N3/c9-3-4-10-5-8-11-6-1-2-7-11/h10H,1-9H2 |
Clé InChI |
HKGTYLFPPIRQMM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


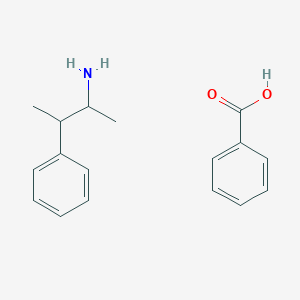
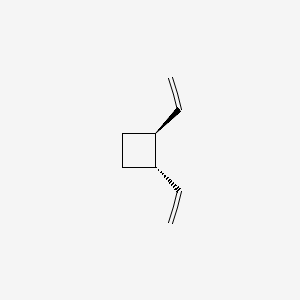
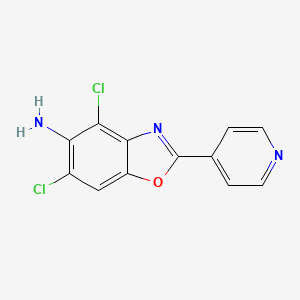
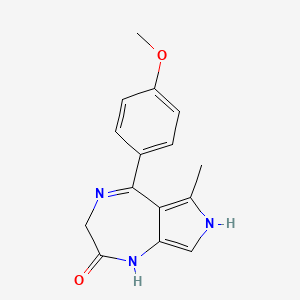

![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
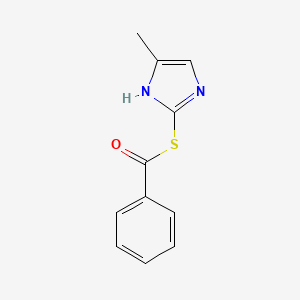
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)

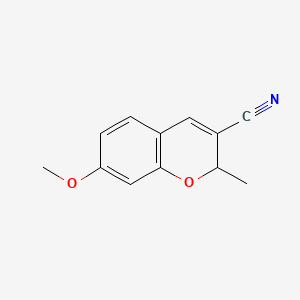
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
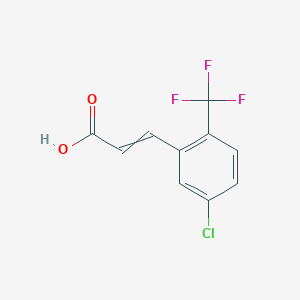
![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
